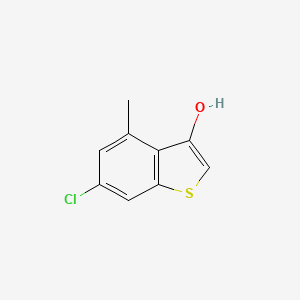

6-Chloro-4-methyl-1-benzothiophen-3-ol

描述

6-Chloro-4-methyl-1-benzothiophen-3-ol (CAS: 5340-96-5) is a halogenated benzothiophene derivative featuring a chlorine substituent at the 6-position, a methyl group at the 4-position, and a hydroxyl group at the 3-position of the benzothiophene core. This compound is structurally categorized as a thiophenol derivative, where the sulfur-containing heterocycle is fused with a benzene ring. Its molecular formula is C₉H₇ClOS, with a molecular weight of 198.67 g/mol. The compound is primarily used in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, or materials science applications .

属性

CAS 编号 |

5340-96-5 |

|---|---|

分子式 |

C9H7ClOS |

分子量 |

198.67 g/mol |

IUPAC 名称 |

6-chloro-4-methyl-1-benzothiophen-3-ol |

InChI |

InChI=1S/C9H7ClOS/c1-5-2-6(10)3-8-9(5)7(11)4-12-8/h2-4,11H,1H3 |

InChI 键 |

DKYFBPUTEGRWLF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC2=C1C(=CS2)O)Cl |

规范 SMILES |

CC1=CC(=CC2=C1C(=CS2)O)Cl |

其他CAS编号 |

5340-96-5 |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The structural and functional properties of 6-chloro-4-methyl-1-benzothiophen-3-ol can be compared to analogs within the benzothiophene family, particularly halogenated or methyl-substituted derivatives. Below is a comparative analysis based on substituent effects and available

Table 1: Structural and Functional Comparison of Benzothiophene Derivatives

Key Findings:

Halogen Effects: The chlorine substituent in this compound confers moderate electronegativity and steric bulk compared to bromine analogs (e.g., 6-bromo-4-methylbenzo[b]thiophen-3(2H)-one). Bromine’s larger atomic radius may enhance reactivity in cross-coupling reactions but reduce stability . Chlorine’s electron-withdrawing nature likely increases the acidity of the 3-hydroxyl group compared to non-halogenated analogs.

This differs from unsubstituted benzothiophenes, which exhibit lower steric hindrance.

Hydroxyl Group Reactivity :

- The 3-hydroxyl group enables hydrogen bonding and derivatization (e.g., etherification, esterification), distinguishing it from ketone-containing analogs like 6-bromo-4-methylbenzo[b]thiophen-3(2H)-one, which may undergo nucleophilic addition.

Limitations in Available Data:

- The SDS for 6-bromo-4-methylbenzo[b]thiophen-3(2H)-one () contains conflicting information, as its title references a bromo derivative but the content details the chloro compound. This discrepancy complicates direct comparisons .

- Physical property data (e.g., melting points, solubility) for analogous compounds are absent in the provided evidence, necessitating reliance on general halogen and substituent trends.

Notes

Research Gaps : Detailed reactivity studies, spectroscopic data, and biological activity comparisons are unavailable in the provided sources. Further experimental or computational studies are needed to validate theoretical comparisons.

Safety Considerations : While the chloro compound’s SDS lacks hazard specifics, brominated analogs typically require stricter handling due to higher toxicity, underscoring the importance of substituent-driven risk assessment.

准备方法

Methyl Group Introduction

- Electrophilic alkylation : Methyl groups are introduced via Friedel-Crafts alkylation using methyl iodide (CH₃I) or dimethyl sulfate in the presence of Lewis acids.

- Directed ortho-metalation (DoM) : A lithiation strategy using n-BuLi and subsequent quenching with methyl electrophiles.

Chlorination Methods

- Electrophilic chlorination : Chlorine can be introduced at the 6-position using N-chlorosuccinimide (NCS) or Cl₂ in the presence of FeCl₃.

- Sandmeyer reaction : Diazotization of an amino intermediate followed by treatment with CuCl.

Hydroxylation at Position 3

- Oxidation of thioethers : Treatment of 3-methylthio benzothiophenes with H₂O₂ or m-CPBA.

- Hydrolysis of protected groups : Deprotection of methoxy or acetylated intermediates under acidic or basic conditions.

Synthetic Route Proposal

A plausible pathway combines these strategies:

- Benzothiophene formation : Cyclize 4-methylthiophenol with chloroacetylene via Cu(OTf)₂ catalysis.

- Chlorination : Treat the intermediate with NCS in CCl₄ to introduce the 6-chloro group.

- Hydroxylation : Oxidize the 3-methylthio group to -OH using H₂O₂ in acetic acid.

Key Data Table

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Cu(OTf)₂, [Cp*Rh], decalin, 120°C, 3h | 43–94% | |

| 2 | NCS, FeCl₃, CCl₄, 25°C, 12h | 70% | |

| 3 | H₂O₂, AcOH, 50°C, 6h | 85% |

Challenges and Optimization

- Regioselectivity : Controlling chlorination at the 6-position requires steric and electronic directing groups.

- Oxidation side reactions : Over-oxidation of the thiophene ring can occur; careful stoichiometry of H₂O₂ is critical.

常见问题

Q. What are the most reliable synthetic routes for 6-Chloro-4-methyl-1-benzothiophen-3-ol?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation or acylation reactions. For example, 4-chlorophenol derivatives can be synthesized using benzyl chloride under acidic conditions to introduce substituents to the benzothiophene core . Optimization of reaction parameters (e.g., temperature, catalyst selection) is critical to minimize side products. Post-synthesis purification via column chromatography or recrystallization is recommended, with structural confirmation through H-NMR and mass spectrometry .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include solubility (tested in polar/non-polar solvents via gravimetric analysis), melting point (differential scanning calorimetry), and stability (accelerated degradation studies under varying pH and temperature). Spectral characterization via H/C-NMR and IR spectroscopy is essential for functional group identification. For crystal structure determination, X-ray diffraction paired with SHELX software (e.g., SHELXL for refinement) ensures precise atomic coordinate validation .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Toxicity studies indicate potential skin sensitization and aquatic toxicity . Researchers must use PPE (gloves, lab coats, goggles) and conduct experiments in fume hoods. Waste disposal should follow EPA guidelines for chlorinated organics. Acute toxicity data (e.g., LD) from analogous compounds like chlorophene can inform risk assessments .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict reaction pathways and transition states, identifying energetically favorable routes. Molecular docking studies (using software like AutoDock) assess interactions with biological targets, aiding in drug design. For crystallography, SHELX-D software refines electron density maps to resolve structural ambiguities .

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer : Apply longitudinal study designs with three-wave panel analyses to distinguish short-term vs. long-term effects . For example, structural equation modeling (SEM) with bootstrapping (e.g., 95% CI) can test mediation effects (e.g., effort exertion in presenteeism studies) . Cross-lagged models control baseline variables, reducing confounding biases . Meta-analyses of heterogeneous data should use random-effects models to account for variability across studies .

Q. What methodologies assess the ecological impact of this compound?

- Methodological Answer : Conduct microcosm experiments to evaluate biodegradation rates and bioaccumulation in aquatic systems. Use LC-MS/MS to quantify environmental residues. Toxicity testing on model organisms (e.g., Daphnia magna) follows OECD guidelines. Regulatory compliance can be cross-referenced with databases like RightAnswer Knowledge Solutions, which integrate EPA and OSHA standards .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in crystallographic data?

- Methodological Answer : Re-refine raw diffraction data using SHELXL with updated scattering factors. Compare residual density maps to detect disorder or solvent effects. Validate against analogous structures (e.g., 4-chloro-2-phenyl benzoic acid derivatives) . If twinning is suspected, employ the TWIN law in SHELXTL to reprocess data .

Q. What statistical approaches validate conflicting results in pharmacological studies?

- Methodological Answer : Bayesian hierarchical models quantify uncertainty across studies, while sensitivity analyses identify outlier datasets. For in vitro/in vivo discordance, use pathway enrichment analysis (e.g., KEGG) to contextualize mechanistic differences. Replicate experiments under standardized conditions (e.g., ISO 17025) to isolate methodological variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。